7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C₉H₁₀ClNO) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a chloro substituent at the 7-position and a methoxy group at the 6-position of the isoquinoline ring. Its molecular weight is 167.64 g/mol, with a CAS registry number of 82771-60-6 . The compound is available as a hydrochloride salt (CAS 1745-07-9), enhancing its stability and solubility for pharmacological applications . THIQ derivatives are renowned for their diverse biological activities, including neuroprotection, receptor modulation, and cytotoxicity, depending on substituent patterns .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
PTADXHYVQLXHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- The synthesis often begins with 2-(3-chloro-4-methoxyphenyl)ethylamine or related derivatives, which provide the required substitution pattern for the final compound.
- Commercially available 2-(3'-methoxyphenyl)ethylamine has been used as a precursor in related syntheses, with subsequent chlorination to introduce the 7-chloro substituent where necessary.
Stepwise Synthesis Example via Pictet-Spengler Reaction
Alternative Synthetic Strategies
- Protection-deprotection strategies are sometimes employed to differentiate reactive sites, especially when phenolic or amine groups are present, though these add complexity.
- For example, the 6-methoxy group may be introduced via methylation of 6-hydroxy derivatives at a late stage to avoid selectivity issues.
- Advanced organocatalytic enantioselective Pictet-Spengler reactions have been developed for related tetrahydroisoquinolines to obtain chiral compounds, though these are less common for the 7-chloro-6-methoxy derivative.
Related Synthetic Methods from Patent Literature
- A patented method for synthesizing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives involves benzyl protection, lithiation/carboxylation, and catalytic hydrogenation steps to yield high purity products with industrial viability.
- While this method targets dichloro derivatives, the principles of protection, lithiation, and catalytic hydrogenation can be adapted for 7-chloro-6-methoxy analogs.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reaction type | Pictet-Spengler cyclization | Most common and reliable method |
| Solvent | Dichloromethane, ethanol, isopropanol | Solvent choice affects reaction rate and selectivity |
| Catalyst | Hydrochloric acid, sulfuric acid | Acid strength influences cyclization efficiency |
| Temperature | 25–80 °C | Higher temps accelerate reaction but may cause side reactions |
| Reaction time | 4–18 hours | Dependent on substrate and conditions |
| Purification | Crystallization, column chromatography | Ensures >95% purity |
| Industrial scale | Continuous flow reactors | Enhances reproducibility and scalability |
Analytical and Research Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for the tetrahydroisoquinoline ring and substituents confirm structure and purity. For example, methoxy protons appear around δ 3.7 ppm, and aromatic protons show expected splitting patterns.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 167.64 g/mol confirm molecular integrity.
- Yields: Typically range from 60% to 90% depending on reaction optimization and purification methods.
- Stability: The hydrochloride salt form provides enhanced stability and solubility for handling and downstream applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels in the brain, thereby providing neuroprotection. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Halogen Position: Chlorine at the 7-position (target compound) vs.
- Functional Groups: The phenolic -OH in 7-hydroxy-6-methoxy-THIQ () enhances antioxidant capacity compared to the chloro substituent, which may improve neuroprotective efficacy.
- Electron-Withdrawing Groups : The trifluoromethyl group in 6-CF₃-THIQ () increases lipophilicity and metabolic stability relative to methoxy or hydroxy groups.
Pharmacological Activities
Table 2: Activity Profile of Selected THIQ Derivatives
Key Comparisons :
- Neuroprotection vs. Neurotoxicity: While 7-hydroxy-6-methoxy-THIQ suppresses microglial activation (), salsolinol derivatives exacerbate neurodegeneration (), highlighting the critical role of substituents in determining biological outcomes.
- Therapeutic Targets: The target compound’s chloro and methoxy groups may favor receptor antagonism (e.g., beta-adrenoceptors, as seen in ) compared to the VEGF-promoting dihydroxy groups in CKD712 ().
Biological Activity
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-Cl-6-MeO-THIQ) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This tetrahydroisoquinoline derivative has been investigated for various biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 7-Cl-6-MeO-THIQ, summarizing key research findings and presenting relevant data.
The molecular formula of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is C₉H₁₀ClN with a molecular weight of approximately 234.12 g/mol. The compound features a tetrahydroisoquinoline backbone with chlorine and methoxy substituents that influence its biological activity.
Research indicates that the biological activity of 7-Cl-6-MeO-THIQ may involve its interaction with various receptors and enzymes. Although detailed mechanisms are still under investigation, it is believed that the compound can modulate neurotransmitter systems and exhibit effects on dopaminergic pathways. Specifically, studies have shown that related tetrahydroisoquinoline compounds can bind to dopamine receptors, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .
Neuroprotective Effects
7-Cl-6-MeO-THIQ has been studied for its neuroprotective properties. It is hypothesized to exert protective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. For instance, a study highlighted that certain tetrahydroisoquinolines could inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease .
Antimicrobial Properties
In addition to neuroprotection, 7-Cl-6-MeO-THIQ has shown potential antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating its utility in developing new antimicrobial agents.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been explored. Research suggests that 7-Cl-6-MeO-THIQ can modulate inflammatory pathways, potentially reducing the severity of conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of 7-Cl-6-MeO-THIQ is influenced by its structural components. The presence of chlorine and methoxy groups plays a crucial role in determining its affinity for biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances binding to dopamine receptors |
| Methoxy | Modulates neuroprotective effects |
Studies have shown that modifications to the tetrahydroisoquinoline structure can lead to varying degrees of receptor affinity and biological activity .
Case Studies
- Neuroprotection Against Oxidative Stress : A study demonstrated that 7-Cl-6-MeO-THIQ protects neuronal cells from hydrogen peroxide-induced damage by reducing reactive oxygen species (ROS) levels.
- Dopamine Receptor Binding : Research indicated that derivatives of 7-Cl-6-MeO-THIQ exhibit high affinity for D1-like and D2-like dopamine receptors in striatal membranes. However, they did not inhibit dopamine uptake in synaptosomes, highlighting a selective mechanism of action .
- Antimicrobial Efficacy : In vitro tests showed that 7-Cl-6-MeO-THIQ effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
